a-Amino-1-Boc-3-azetidineacetic acid
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Overview
Description
a-Amino-1-Boc-3-azetidineacetic acid is a heterocyclic amino acid derivative containing an azetidine ring. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis. The molecular formula of this compound is C10H18N2O4, and it has a molecular weight of 230.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-Amino-1-Boc-3-azetidineacetic acid typically involves the following steps:
Starting Material: The synthesis begins with (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: The starting material undergoes a DBU-catalyzed Horner–Wadsworth–Emmons reaction to form (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate is then subjected to an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
a-Amino-1-Boc-3-azetidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted azetidine compounds .
Scientific Research Applications
a-Amino-1-Boc-3-azetidineacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds and amino acid derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of a-Amino-1-Boc-3-azetidineacetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group is cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to a-Amino-1-Boc-3-azetidineacetic acid include:
3-Azetidineacetic acid: Lacks the Boc protecting group.
1-Boc-3-(aminomethyl)azetidine: Contains a similar azetidine ring with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the azetidine ring. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQGTBRPYFXAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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